(Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-27-20-7-5-15(10-21(20)28-2)11-22-23(26)17-6-8-19-18(24(17)31-22)13-25(14-30-19)12-16-4-3-9-29-16/h5-8,10-11,16H,3-4,9,12-14H2,1-2H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEDDYRXLAGNRH-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound belonging to the class of benzofuroxazines. Its unique structural features suggest potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is CHNO with a molecular weight of approximately 423.5 g/mol. The structure includes a benzofuroxazine core fused with a tetrahydrofuran moiety and a dimethoxybenzylidene substituent. These structural elements may influence its solubility and reactivity in biological systems.
Synthesis
The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can be achieved through several organic chemistry methods. Common techniques include:
- Refluxing in organic solvents : This method enhances reaction rates and yields.
- Catalysis : Utilizing catalysts can improve the efficiency of the synthesis.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product.
Anticancer Properties
Recent studies have indicated that compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds were tested against human colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas (Ca9-22, HSC series). The results showed promising IC values indicating effective cell growth inhibition .
| Cell Line | IC Value (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 12.5 | Induction of apoptosis |
| HT29 | 15.0 | ROS generation |
| Ca9-22 | 10.0 | Mitochondrial membrane depolarization |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Studies have shown that treatment with related compounds leads to significant apoptosis in cancer cells, as evidenced by caspase activation assays.
- Reactive Oxygen Species (ROS) Generation : Compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one increase ROS levels in cells, contributing to oxidative stress and cell death .
- Mitochondrial Membrane Potential Disruption : The compound has been shown to affect mitochondrial function, leading to decreased membrane potential and subsequent apoptosis .
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
- Study on Antiproliferative Effects : A recent investigation into spiro-indolinone derivatives demonstrated significant antiproliferative effects against various human cancer cell lines including MCF7 and HCT116 .
- Mechanistic Insights : Another study highlighted the role of mitochondrial dysfunction and ROS generation as critical pathways in mediating the cytotoxic effects of benzofuroxazine derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related benzofuro-oxazin derivatives, emphasizing substituent variations, synthetic yields, and inferred biological activities based on available evidence:
*Calculated based on molecular formula.
Key Structural and Functional Insights:
Synthetic Accessibility :
- Compounds with methoxy or fluorine substituents (e.g., ) are synthesized in higher yields (>80%), suggesting that electron-donating groups stabilize intermediates during cyclization.
Therapeutic Potential: Analogs with pyridinylmethylene or fluorophenethyl groups (e.g., ) are explored in cancer models for ferroptosis induction, a mechanism linked to lipid peroxidation . The target compound’s dimethoxy group may similarly modulate redox pathways but requires empirical validation.
Q & A
Q. What are the optimal reaction conditions for synthesizing (Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?
Multi-step protocols require precise temperature control (0–60°C), solvent selection (e.g., THF for NaH-mediated cyclization), and stoichiometric ratios. Benzylidene formation under reflux conditions (e.g., in ethanol) followed by silica gel chromatography purification ensures Z-isomer isolation. Yields typically range from 40–55% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Use ¹H/¹³C NMR to confirm functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm) and HRMS for molecular weight validation. IR spectroscopy identifies key stretches (C=O at ~1700 cm⁻¹). X-ray crystallography resolves stereochemistry if single crystals form .
Q. What purification techniques are suitable for isolating this compound?
Column chromatography with gradient elution (hexane/ethyl acetate) effectively removes byproducts. For polar impurities, reverse-phase HPLC (C18 column, methanol/water) improves purity >95% .
Q. How can researchers validate synthetic route reproducibility?
Document reaction parameters (time, temperature, solvent purity) and characterize intermediates via NMR at each step. Statistical analysis of yields across three independent trials ensures consistency .
Q. What are the key stability considerations for this compound under varying pH and temperature?
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the oxazinone ring) are pH-dependent; store at -20°C in inert atmospheres for long-term stability .
Advanced Questions
Q. How can contradictions between NMR and mass spectrometry data be resolved during structural elucidation?
Use 2D NMR (COSY, HSQC) to confirm spin systems and detect overlapping signals. LC-MS/MS identifies adducts or degradation products. Computational NMR prediction (DFT-based) validates proposed structures against experimental data .
Q. What strategies confirm the stereochemistry of the benzylidene group?
X-ray crystallography provides definitive proof. If crystals are unavailable, NOESY experiments detect spatial proximity between the benzylidene proton and adjacent substituents. Comparative analysis with synthetic analogs (E/Z isomers) via CD spectroscopy can also differentiate configurations .
Q. How can in silico modeling predict the biological activity of this compound?
Perform molecular docking against target proteins (e.g., kinases) using AutoDock Vina. Quantitative Structure-Activity Relationship (QSAR) models assess substituent effects on bioactivity. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. What causes low yields in multi-step synthesis, and how can this be addressed?
Low yields often arise from competing side reactions (e.g., oxidation of the tetrahydrofuran moiety). Optimize each step: use anhydrous solvents, inert atmospheres, and catalytic additives (e.g., DMAP for acylation). Intermediate characterization via TLC or NMR ensures reaction progression .
Q. How do substituents like the tetrahydrofuran-2-ylmethyl group influence biological activity?
Structure-Activity Relationship (SAR) studies compare analogs with varying substituents. The tetrahydrofuran group enhances lipophilicity, improving membrane permeability. Replace it with spirocyclic or polar moieties to modulate solubility and target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
